(2S)-2-(benzylamino)-3-benzyloxy-propan-1-ol;hemi(oxalic acid)

Catalog No.
S14455461
CAS No.
M.F
C36H44N2O8
M. Wt
632.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-(benzylamino)-3-benzyloxy-propan-1-ol;hemi(...

Product Name

(2S)-2-(benzylamino)-3-benzyloxy-propan-1-ol;hemi(oxalic acid)

IUPAC Name

(2S)-2-(benzylamino)-3-phenylmethoxypropan-1-ol;oxalic acid

Molecular Formula

C36H44N2O8

Molecular Weight

632.7 g/mol

InChI

InChI=1S/2C17H21NO2.C2H2O4/c2*19-12-17(18-11-15-7-3-1-4-8-15)14-20-13-16-9-5-2-6-10-16;3-1(4)2(5)6/h2*1-10,17-19H,11-14H2;(H,3,4)(H,5,6)/t2*17-;/m00./s1

InChI Key

WNBMFXKZZAADEP-OOZXSOIMSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(CO)COCC2=CC=CC=C2.C1=CC=C(C=C1)CNC(CO)COCC2=CC=CC=C2.C(=O)(C(=O)O)O

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](CO)COCC2=CC=CC=C2.C1=CC=C(C=C1)CN[C@@H](CO)COCC2=CC=CC=C2.C(=O)(C(=O)O)O

The compound (2S)-2-(benzylamino)-3-benzyloxy-propan-1-ol; hemi(oxalic acid) is a complex organic molecule characterized by the presence of a benzylamino group, a benzyloxy group, and a propanol backbone, with oxalic acid forming a hemi-salt. This structure suggests potential for various chemical interactions and biological activities due to its functional groups. The stereochemistry at the second carbon (2S) indicates a specific spatial arrangement that can influence the compound's reactivity and biological interactions.

  • Nucleophilic Substitution: The benzylamino group can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Esterification: The hydroxyl group in the propanol moiety can react with acids to form esters, potentially leading to derivatives with varied solubility and bioactivity.
  • Oxidation-Reduction Reactions: The presence of alcohol functional groups allows for oxidation to ketones or aldehydes, which may further react in biological systems or synthetic pathways.

These reactions are significant in metabolic pathways, where enzymes catalyze transformations that are essential for cellular function and energy production

Compounds similar to (2S)-2-(benzylamino)-3-benzyloxy-propan-1-ol; hemi(oxalic acid) often exhibit various biological activities, including:

  • Antimicrobial Properties: Many benzylamine derivatives show activity against bacteria and fungi, suggesting potential applications in pharmaceuticals.
  • Enzyme Inhibition: The structure may allow for interaction with specific enzymes, potentially modulating their activity and affecting metabolic pathways.
  • Neuroprotective Effects: Some compounds with similar structures have been studied for their neuroprotective properties, indicating potential applications in neurodegenerative diseases .

The synthesis of (2S)-2-(benzylamino)-3-benzyloxy-propan-1-ol; hemi(oxalic acid) can involve several steps:

  • Formation of the Benzylamine: Starting from benzyl chloride and ammonia or an amine source to introduce the benzylamino group.
  • Alkylation: Reacting the benzylamine with a suitable alkyl halide (like 3-benzyloxy-propan-1-ol) to form the desired propanol backbone.
  • Salt Formation: Reacting with oxalic acid to form the hemi-salt, stabilizing the compound and enhancing solubility.

These steps can be optimized using various solvents and conditions to improve yield and purity .

The compound has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting microbial infections or neurological disorders.
  • Chemical Research: In studies focusing on structure-activity relationships and the design of new biomolecules.
  • Agricultural Chemistry: Potential use as an antimicrobial agent in crop protection formulations.

Interaction studies involving (2S)-2-(benzylamino)-3-benzyloxy-propan-1-ol; hemi(oxalic acid) could include:

  • Binding Affinity Assessments: Evaluating how well the compound interacts with specific biological targets (like enzymes or receptors).
  • In Vitro Assays: Testing its effects on cell lines to assess cytotoxicity or therapeutic efficacy.
  • Molecular Docking Studies: Computational studies to predict how the compound might interact at a molecular level with various targets.

These studies are crucial for understanding its mechanism of action and potential therapeutic benefits .

Several compounds share structural features or biological activities with (2S)-2-(benzylamino)-3-benzyloxy-propan-1-ol; hemi(oxalic acid). Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
BenzylamineSimple amine structureBasic amine functionality
3-Benzyloxypropan-1-olAlcohol functional groupHydroxyl group allows for esterification
Oxalic AcidDicarboxylic acidStrong acidity and ability to form salts
4-BromobenzylamineBrominated derivative of benzylamineEnhanced reactivity due to bromine substituent
2-MethylbenzylamineMethylated derivative of benzylamineIncreased lipophilicity

Uniqueness

The uniqueness of (2S)-2-(benzylamino)-3-benzyloxy-propan-1-ol; hemi(oxalic acid) lies in its combination of multiple functional groups that provide diverse reactivity profiles and potential biological activities not found in simpler analogs. Its specific stereochemistry may also contribute to unique interactions in biological systems, making it a candidate for targeted drug design.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

632.30976637 g/mol

Monoisotopic Mass

632.30976637 g/mol

Heavy Atom Count

46

Dates

Last modified: 08-10-2024

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